2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
Overview
Description
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is a cyclic organosilicon compound with the molecular formula C12H24O4Si4. It is characterized by its four silicon atoms, each bonded to a methyl group and a vinyl group, forming a cyclic structure. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes.
Mechanism of Action
Target of Action
The primary target of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is aryl bromides . Aryl bromides are organic compounds that contain a bromine atom attached to an aromatic ring. They are commonly used in organic synthesis.
Mode of Action
This compound interacts with its targets through a process known as cross-coupling . In the presence of a palladium catalyst, this compound cross-couples with aryl bromides to produce styrene derivatives . Styrene derivatives are important in the production of polystyrene and other plastics.
Biochemical Pathways
The cross-coupling reaction between this compound and aryl bromides is a key step in the synthesis of styrene derivatives . The resulting styrene derivatives can then be polymerized to form polystyrene, a common plastic material.
Result of Action
The primary result of the action of this compound is the production of styrene derivatives . These derivatives are key intermediates in the production of polystyrene and other plastics.
Biochemical Analysis
Biochemical Properties
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane plays a significant role in biochemical reactions, particularly in the synthesis of styrene derivatives through cross-coupling with aryl bromides in the presence of a palladium catalyst . This compound can form hydrogen bonds with other molecules, such as proteins and DNA, due to the presence of vinyl groups .
Cellular Effects
In vitro studies have shown that this compound can increase the permeability of cell membranes . This effect on cellular membranes suggests that the compound may influence cell signaling pathways and gene expression by altering the cellular environment. Additionally, its ability to interact with proteins and DNA could impact cellular metabolism and other cellular processes.
Molecular Mechanism
The molecular mechanism of this compound is based on its ability to form hydrogen bonds with biomolecules such as proteins and DNA The vinyl groups at each end of the compound facilitate these interactions, which can lead to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is moisture-sensitive and incompatible with acids, bases, and strong oxidizing agents . Over time, these factors can affect its stability and long-term effects on cellular function. Studies have shown that it can enhance the stability of lithium-rich cathodes in energy storage technologies, indicating its potential for long-term applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role as an intermediate in organic synthesis and its ability to form hydrogen bonds with proteins and DNA suggest that it can influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to increase cell membrane permeability suggests that it can be efficiently transported and localized within specific cellular compartments
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. The ability to form hydrogen bonds with proteins and DNA suggests that it may localize to the nucleus and other organelles involved in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane can be synthesized through the hydrosilylation reaction. This involves the addition of silicon-hydrogen bonds to carbon-carbon double bonds in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atm.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction is carried out in the presence of a platinum catalyst, and the product is purified through distillation and other separation techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.
Cross-coupling Reactions: In the presence of a palladium catalyst, it can react with aryl bromides to form styrene derivatives.
Polymerization: It can undergo polymerization reactions to form polysiloxanes.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts, temperatures of 25°C to 100°C, and pressures of 1 to 10 atm.
Cross-coupling Reactions: Palladium catalysts, aryl bromides, and mild reaction conditions.
Major Products Formed
Styrene Derivatives: Formed through cross-coupling reactions with aryl bromides.
Polysiloxanes: Formed through polymerization reactions.
Scientific Research Applications
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various silicon-based compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the synthesis of medical-grade silicones and other biomedical materials.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetramethylcyclotetrasiloxane: Lacks the vinyl groups, making it less reactive in cross-coupling reactions.
1,3-Divinyltetramethyldisiloxane: Contains fewer silicon atoms and a simpler structure.
Tetraallylsilane: Contains allyl groups instead of vinyl groups, leading to different reactivity.
Uniqueness
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is unique due to its combination of methyl and vinyl groups attached to a cyclic siloxane structure. This unique arrangement allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAWODUEPLAHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65503-75-5 | |
Record name | Tetramethyltetravinylcyclotetrasiloxane copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65503-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3038808 | |
Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Aldrich MSDS] | |
Record name | Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
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CAS No. |
2554-06-5, 27342-69-4 | |
Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2554-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002554065 | |
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Record name | Cyclotetrasiloxane, tetraethenyltetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027342694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclotetrasiloxane, tetraethenyltetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038808 | |
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Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tetramethyltetravinylcyclotetrasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.003 | |
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Record name | 2,4,6,8-TETRAMETHYL-2,4,6,8-TETRAVINYLCYCLOTETRASILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NT606T1VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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